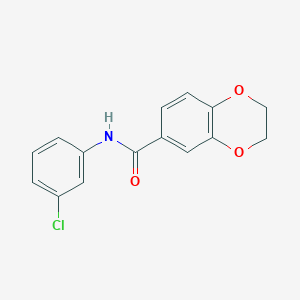![molecular formula C13H11ClN2O2S B251755 N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide, also known as CMF, is a synthetic compound that has been widely studied for its potential applications in scientific research. CMF is a member of the thiourea family of compounds and has been shown to possess a variety of interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs.
Another area of research where N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has shown promise is in the treatment of bacterial infections. N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways in cells. N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of several protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have several interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time without significant degradation.
One of the limitations of using N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target its effects. Additionally, N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have some toxicity in animal studies, which may limit its use in certain applications.
Zukünftige Richtungen
There are several areas of research that could be pursued in the future with regards to N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide. One area of interest is in the development of more specific inhibitors of the enzymes and signaling pathways that N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide targets. This could lead to more effective cancer treatments with fewer side effects.
Another area of research that could be explored is the use of N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide in combination with other drugs. N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, and further research could lead to the development of more effective combination therapies.
Finally, more research is needed to fully understand the mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide. This could lead to the development of more targeted and effective treatments for cancer and other diseases.
Synthesemethoden
The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with furan-2-carboxamide in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions and can be completed in a few hours. The resulting product is then purified by recrystallization or chromatography.
Eigenschaften
Molekularformel |
C13H11ClN2O2S |
|---|---|
Molekulargewicht |
294.76 g/mol |
IUPAC-Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-9(14)4-2-5-10(8)15-13(19)16-12(17)11-6-3-7-18-11/h2-7H,1H3,(H2,15,16,17,19) |
InChI-Schlüssel |
MBXZUTXCRPVCBX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)